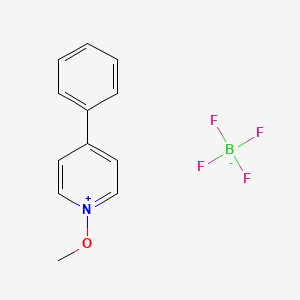

1-Methoxy-4-phenylpyridinium tetrafluoroborate

Description

The exact mass of the compound 1-Methoxy-4-phenylpyridinium tetrafluoroborate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Methoxy-4-phenylpyridinium tetrafluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methoxy-4-phenylpyridinium tetrafluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methoxy-4-phenylpyridin-1-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12NO.BF4/c1-14-13-9-7-12(8-10-13)11-5-3-2-4-6-11;2-1(3,4)5/h2-10H,1H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAORPXVTJYMPHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CO[N+]1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BF4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9069687 | |

| Record name | Pyridinium, 1-methoxy-4-phenyl-, tetrafluoroborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9069687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63123-42-2 | |

| Record name | N-Methoxy-4-phenylpyridinium tetrafluoroborate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63123-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methoxy-4-phenylpyridinium tetrafluoroborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063123422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridinium, 1-methoxy-4-phenyl-, tetrafluoroborate(1-) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridinium, 1-methoxy-4-phenyl-, tetrafluoroborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9069687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methoxy-4-phenylpyridinium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.059 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHOXY-4-PHENYLPYRIDINIUM TETRAFLUOROBORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4THY177ENS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Methoxy-4-phenylpyridinium tetrafluoroborate

Foreword: The Strategic Value of N-Alkoxypyridinium Salts in Modern Synthesis

Pyridinium salts are foundational scaffolds in a multitude of natural products and pharmacologically active molecules.[1] Their utility has established them as privileged structures in medicinal chemistry and materials science. Within this broad class, N-alkoxypyridinium salts have emerged as particularly potent and versatile reagents.[2][3] Their unique electronic properties, stemming from the N-O bond, render the pyridine ring highly susceptible to nucleophilic attack and enable novel transformations that are often challenging to achieve with traditional pyridinium compounds. These salts have become key players in functional group transfers, dearomatization reactions, and, more recently, in photoredox catalysis for efficient carbon-carbon bond formation.[2][3][4]

This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of a representative N-alkoxypyridinium salt: 1-Methoxy-4-phenylpyridinium tetrafluoroborate . The protocols detailed herein are designed to be self-validating, ensuring that researchers can confidently prepare and verify this valuable synthetic intermediate. By explaining the causality behind each experimental step, this document serves not only as a procedural guide but also as an educational resource for scientists engaged in drug development and advanced organic synthesis.

Part 1: Synthesis Protocol

The synthesis of 1-Methoxy-4-phenylpyridinium tetrafluoroborate is most reliably achieved through the direct O-methylation of the corresponding pyridine N-oxide. This approach is favored for its efficiency and high selectivity. The choice of trimethyloxonium tetrafluoroborate as the methylating agent is strategic; it is a powerful electrophile ("Meerwein's salt") that readily delivers a methyl group to the nucleophilic N-oxide oxygen and conveniently provides the desired tetrafluoroborate counter-anion in a single step, simplifying purification.

Synthetic Scheme

The overall transformation proceeds as follows:

-

N-Oxidation: 4-Phenylpyridine is oxidized to 4-phenylpyridine-1-oxide.

-

O-Methylation: The resulting N-oxide is O-methylated with trimethyloxonium tetrafluoroborate to yield the final product.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to yield high-purity product suitable for subsequent synthetic applications.

Materials & Reagents:

-

4-Phenylpyridine (99%)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ≤77%)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Trimethyloxonium tetrafluoroborate (≥95%)

-

Diethyl ether (anhydrous)

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Reflux condenser

-

Separatory funnel

-

Büchner funnel and filter paper

-

Rotary evaporator

Step 1: Synthesis of 4-Phenylpyridine-1-oxide

-

Initial Setup: In a 250 mL round-bottom flask, dissolve 4-phenylpyridine (10.0 g, 64.4 mmol) in 100 mL of anhydrous dichloromethane.

-

Oxidation: Cool the solution to 0 °C in an ice bath. Add m-CPBA (15.0 g, ~66.8 mmol, assuming 77% purity) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C. Causality: This slow addition controls the exothermic reaction and prevents side reactions.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by slowly adding 50 mL of saturated sodium bicarbonate solution to neutralize excess m-CPBA and the m-chlorobenzoic acid byproduct. Stir vigorously for 15 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer twice with 50 mL of saturated NaHCO₃ solution, followed by one wash with 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 4-phenylpyridine-1-oxide as a solid. This intermediate is often of sufficient purity for the next step.

Step 2: Synthesis of 1-Methoxy-4-phenylpyridinium tetrafluoroborate

-

Safety Note: Trimethyloxonium tetrafluoroborate is highly reactive and moisture-sensitive. Handle it in a fume hood and under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Setup: In a dry 250 mL round-bottom flask under an inert atmosphere, suspend the crude 4-phenylpyridine-1-oxide (approx. 64.4 mmol) in 120 mL of anhydrous dichloromethane.

-

Methylation: Add trimethyloxonium tetrafluoroborate (10.5 g, 71.0 mmol) in one portion. Causality: The oxonium salt is a potent methylating agent. The tetrafluoroborate anion is non-nucleophilic, preventing undesired side reactions and forming a stable salt with the product cation.

-

Precipitation: Stir the mixture at room temperature for 4-6 hours. A precipitate of the product will typically form during this time.

-

Isolation: Add 100 mL of anhydrous diethyl ether to the reaction mixture to ensure complete precipitation of the product. Causality: The product is insoluble in diethyl ether, which serves as an anti-solvent.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with two 50 mL portions of anhydrous diethyl ether to remove any unreacted starting materials and soluble impurities.

-

Drying: Dry the resulting white to off-white solid under vacuum to obtain the final product, 1-Methoxy-4-phenylpyridinium tetrafluoroborate.

Synthesis Workflow Diagram

Caption: Workflow for the two-step synthesis of the target compound.

Part 2: Structural Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized 1-Methoxy-4-phenylpyridinium tetrafluoroborate. The combination of spectroscopic and physical data provides a self-validating system to verify the structure. The compound is a white to off-white solid, stable under standard conditions, and soluble in polar organic solvents like acetonitrile, DMSO, and acetone.[5]

Summary of Analytical Data

The following table summarizes the key physical and spectroscopic data used to confirm the structure of the title compound.

| Property / Technique | Expected Result |

| Molecular Formula | C₁₂H₁₂BF₄NO[6][7] |

| Molecular Weight | 273.04 g/mol [6][7] |

| Appearance | White to off-white solid[5] |

| Melting Point | Not consistently reported; determined experimentally |

| ¹H NMR | Signals corresponding to methoxy, pyridinium, and phenyl protons |

| ¹³C NMR | Signals for all 12 unique carbon environments |

| Mass Spectrometry (ESI+) | m/z = 186.1 (M⁺, C₁₂H₁₂NO⁺)[8] |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules. Spectra should be recorded in a deuterated solvent such as DMSO-d₆ or Acetonitrile-d₃.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the electronic environment and connectivity of hydrogen atoms.

-

Methoxy Group (-OCH₃): A sharp singlet is expected around 4.4-4.6 ppm , integrating to 3 protons. This downfield shift, compared to a typical ether, is due to the electron-withdrawing effect of the positively charged pyridinium nitrogen.

-

Pyridinium Protons: Two distinct signals are expected. The protons ortho to the nitrogen (H2, H6) will appear as a doublet around 9.0-9.2 ppm . The protons meta to the nitrogen (H3, H5) will appear as a doublet further upfield, around 8.4-8.6 ppm .

-

Phenyl Protons (-C₆H₅): These will appear as a multiplet in the aromatic region, typically between 7.6-8.0 ppm , integrating to 5 protons.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the carbon framework of the molecule.[6]

-

Methoxy Carbon (-OCH₃): A signal is expected around 65-70 ppm .

-

Aromatic Carbons: Multiple signals are expected in the 120-160 ppm range, corresponding to the carbons of the phenyl and pyridinium rings. The carbon atom of the pyridinium ring attached to the phenyl group (C4) will be significantly downfield.

-

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is ideal for analyzing ionic compounds like pyridinium salts.

-

Positive Ion Mode (ESI+): The primary ion observed will be the cationic portion of the molecule, [C₁₂H₁₂NO]⁺ . This should give a strong signal at a mass-to-charge ratio (m/z) of approximately 186.1 , corresponding to the exact mass of the 1-methoxy-4-phenylpyridinium cation.[8] This measurement is a critical confirmation of the compound's elemental composition.

Characterization Workflow Diagram

Sources

- 1. Pyridinium salts: from synthesis to reactivity and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of Phenol–Pyridinium Salts Enabled by Tandem Electron Donor–Acceptor Complexation and Iridium Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photoinduced β-fragmentation for efficient pyridine alkylation via N-alkoxypyridinium salts - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CAS 63123-42-2: N-Methoxy-4-phenylpyridinium tetrafluorobo… [cymitquimica.com]

- 6. N-Methoxy-4-phenylpyridinium tetrafluoroborate | C12H12BF4NO | CID 113025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. GSRS [gsrs.ncats.nih.gov]

An In-depth Technical Guide to 1-Methoxy-4-phenylpyridinium tetrafluoroborate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1-Methoxy-4-phenylpyridinium tetrafluoroborate. It details a validated synthesis protocol, explores its reactivity with a focus on radical generation, and discusses its current and potential applications in organic synthesis and pharmaceutical development.

Introduction: A Versatile Reagent in Modern Organic Synthesis

1-Methoxy-4-phenylpyridinium tetrafluoroborate is an organic salt that has garnered significant interest as a versatile reagent in synthetic chemistry.[1] Structurally, it features a pyridinium core, N-alkoxylated with a methoxy group, and substituted with a phenyl ring at the 4-position, with tetrafluoroborate as the counter-anion.[1][2] This unique combination of a readily cleavable N-O bond and a stable aromatic scaffold makes it a valuable precursor for the generation of reactive intermediates, particularly in the burgeoning field of photoredox catalysis.[3][4][5] Its utility extends to the construction of complex molecular architectures, positioning it as a compound of interest for professionals in drug discovery and development, where the pyridine motif is a common pharmacophore.[6]

Physicochemical Properties: A Data-Driven Overview

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective application in a laboratory setting. This section provides key physicochemical data for 1-Methoxy-4-phenylpyridinium tetrafluoroborate, summarized for clarity and rapid reference.

Table 1: Physicochemical Properties of 1-Methoxy-4-phenylpyridinium tetrafluoroborate

| Property | Value | Source(s) |

| CAS Number | 63123-42-2 | [1] |

| Molecular Formula | C₁₂H₁₂BF₄NO | [1][2] |

| Molecular Weight | 273.03 g/mol | |

| Appearance | White to off-white solid | [1] |

| Purity | Typically ≥97% | |

| Solubility | Soluble in polar organic solvents. | [1] |

Synthesis of 1-Methoxy-4-phenylpyridinium tetrafluoroborate: A Step-by-Step Protocol

The synthesis of N-alkoxypyridinium salts is generally achieved through the N-alkylation of the corresponding pyridine N-oxide. The following protocol outlines a reliable method for the preparation of 1-Methoxy-4-phenylpyridinium tetrafluoroborate.

Experimental Protocol: Synthesis of 1-Methoxy-4-phenylpyridinium tetrafluoroborate

Materials:

-

4-Phenylpyridine N-oxide

-

Trimethyloxonium tetrafluoroborate (Meerwein's salt)

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether, anhydrous

-

Argon or Nitrogen gas

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Schlenk line or equivalent inert atmosphere setup

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve 4-phenylpyridine N-oxide (1 equivalent) in anhydrous dichloromethane under an inert atmosphere of argon or nitrogen.

-

Addition of Alkylating Agent: To the stirred solution, add trimethyloxonium tetrafluoroborate (1.1 equivalents) portion-wise at room temperature. The addition may be slightly exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.

-

Product Isolation: Upon completion of the reaction, reduce the volume of the solvent under reduced pressure.

-

Precipitation and Washing: Add anhydrous diethyl ether to the concentrated solution to precipitate the product. The resulting white solid is then collected by filtration. Wash the solid with several portions of anhydrous diethyl ether to remove any unreacted starting materials and byproducts.

-

Drying: Dry the purified 1-Methoxy-4-phenylpyridinium tetrafluoroborate under high vacuum to obtain the final product.

Caption: Synthetic workflow for 1-Methoxy-4-phenylpyridinium tetrafluoroborate.

Spectroscopic Characterization

The structural elucidation of 1-Methoxy-4-phenylpyridinium tetrafluoroborate is confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the pyridinium and phenyl rings, as well as a distinct singlet for the methoxy group protons. The aromatic protons will likely appear in the downfield region (typically δ 7.0-9.0 ppm), with their splitting patterns revealing their coupling relationships. The methoxy protons should appear as a singlet further upfield.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for each unique carbon atom in the molecule. The carbons of the electron-deficient pyridinium ring will be deshielded and appear at higher chemical shifts compared to the phenyl ring carbons. The methoxy carbon will have a characteristic chemical shift in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrations include:

-

C-H stretching vibrations of the aromatic rings.

-

C=C and C=N stretching vibrations within the aromatic systems.

-

C-O stretching of the methoxy group.

-

Strong, broad absorption bands associated with the tetrafluoroborate anion (typically around 1000-1100 cm⁻¹).

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is well-suited for analyzing this ionic compound. The mass spectrum will show a prominent peak for the cationic component, [C₁₂H₁₂NO]⁺, at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 186.09 g/mol ). Fragmentation patterns can provide further structural information.

Chemical Properties and Reactivity

The reactivity of 1-Methoxy-4-phenylpyridinium tetrafluoroborate is dominated by the lability of the N-O bond, making it an excellent precursor for radical species.

Generation of Alkoxy and Pyridyl Radicals

Under suitable conditions, such as photoredox catalysis, the N-O bond can undergo homolytic cleavage to generate a methoxy radical and a 4-phenylpyridine radical cation. This reactivity is central to its application in a variety of organic transformations.

Caption: Radical generation from 1-Methoxy-4-phenylpyridinium tetrafluoroborate.

Reactions with Nucleophiles

The electron-deficient pyridinium ring is susceptible to nucleophilic attack. The presence of the phenyl group at the 4-position influences the regioselectivity of such additions.

Applications in Drug Development and Organic Synthesis

The unique reactivity of 1-Methoxy-4-phenylpyridinium tetrafluoroborate and related N-alkoxypyridinium salts makes them valuable tools in both academic research and industrial applications, particularly in the synthesis of complex molecules.

Role in Photoredox Catalysis

The ability to generate radicals under mild, visible-light-mediated conditions has positioned N-alkoxypyridinium salts as key reagents in modern organic synthesis.[3][4][5] These radicals can participate in a wide range of reactions, including:

-

C-C Bond Formation: The generated radicals can add to alkenes and alkynes, initiating cascades that form new carbon-carbon bonds.

-

C-N Bond Formation: The pyridyl radical cation can be trapped by various nitrogen-containing nucleophiles, providing a route to functionalized pyridine derivatives.

Synthesis of Pharmaceutically Relevant Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs.[6] The functionalization of pyridines is therefore a critical endeavor in drug discovery. Reagents like 1-Methoxy-4-phenylpyridinium tetrafluoroborate offer novel pathways to access substituted pyridines that may not be readily available through traditional methods. This allows for the exploration of new chemical space in the search for novel therapeutic agents. The development of new synthetic methods utilizing such reagents can significantly accelerate the drug discovery process by enabling the rapid generation of diverse compound libraries for biological screening.

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling 1-Methoxy-4-phenylpyridinium tetrafluoroborate. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-Methoxy-4-phenylpyridinium tetrafluoroborate is a valuable and versatile reagent with a growing number of applications in organic synthesis. Its ability to serve as a precursor to radical species under mild conditions makes it particularly attractive for the construction of complex molecules, including those of pharmaceutical interest. A thorough understanding of its physicochemical properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective and safe utilization in the laboratory. As research in areas such as photoredox catalysis continues to expand, the importance of reagents like 1-Methoxy-4-phenylpyridinium tetrafluoroborate in enabling new synthetic transformations is only expected to grow.

References

-

Radical Chain Monoalkylation of Pyridines. ChemRxiv. [Link]

-

Radical chain monoalkylation of pyridines. Chemical Science. [Link]

-

(PDF) Radical Chain Monoalkylation of Pyridines. ResearchGate. [Link]

-

Radical Chain Monoalkylation of Pyridines. ChemRxiv. [Link]

-

Electronic Supporting Information. The Royal Society of Chemistry. [Link]

- † 1H-NMR and 13C-NMR Spectra.

-

1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (NP0059896). NP-MRD. [Link]

-

Reaction of N-methoxypyridinium salts 1 with a radical generated from... ResearchGate. [Link]

-

13C NMR Spectrum (1D, 126 MHz, D2O, predicted) (NP0052908). NP-MRD. [Link]

-

N-METHOXY-4-PHENYLPYRIDINIUM TETRAFLUOROBORATE. GSRS. [Link]

-

13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0270154). NP-MRD. [Link]

-

N-Methoxy-4-phenylpyridinium tetrafluoroborate | C12H12BF4NO | CID 113025. PubChem. [Link]

- US8796195B2 - Tetrafluoroborate compounds, compositions and related methods of use.

-

Pyridinium, 1-methoxy-4-phenyl-, tetrafluoroborate(1-) (1:1) - Substance Details. US EPA. [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

-

N-Amino Pyridinium Salts in Organic Synthesis. PMC. [Link]

- 4 - Supporting Information.

-

N-Alkyl pyridinium salts as the active components in materials and... ResearchGate. [Link]

-

Mass Spectrometry. MSU chemistry. [Link]

- Mass Spectrometry: Fragmentation.

- N-METHOXY-4-PHENYLPYRIDINIUM TETRAFLUOROBORATE.

-

Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile. ResearchGate. [Link]

-

NEW SYNTHETIC METHOD OF 4-METHOXY-7H-FURO [3, 2-g][7]BENZOPYRAN-7-ONE. [Source for general synthesis information, specific data not available in snippet].

-

Sensitive and selective liquid chromatography/tandem mass spectrometry methods for quantitative analysis of 1-methyl-4-phenyl pyridinium (MPP+) in mouse striatal tissue. PubMed. [Link]

- Site-Specific CH Chalcogenation of Quinoxalin-2(1H) - Supporting Information.

-

13C nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propyl ether C13 13-C nmr doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]

-

Regioselective Synthesis of Fluorescent Alkoxy-Substituted Phenazines and N‑Alkyl Phenazinium Salts. PMC. [Link]

- CN1251363A - Novel process for synthesizing high-purity N-alkyl pyridine salt.

-

(PDF) A Convenient Synthesis of 6-Methoxy-4-isopropyl-1-tetralone. ResearchGate. [Link]

- View of Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole.

Sources

- 1. CAS 63123-42-2: N-Methoxy-4-phenylpyridinium tetrafluorobo… [cymitquimica.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Radical chain monoalkylation of pyridines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to CAS Number 63123-42-2: N-Methoxy-4-phenylpyridinium tetrafluoroborate

A Note on Chemical Identification: It has been determined that the provided CAS number, 63123-42-2, corresponds to the chemical compound N-Methoxy-4-phenylpyridinium tetrafluoroborate. The initially mentioned "N-Boc-L-glutamic acid 1,5-dimethyl ester" is associated with a different CAS number (59279-60-6). This guide will focus on the properties and applications of the compound correctly identified by CAS number 63123-42-2.

Introduction

N-Methoxy-4-phenylpyridinium tetrafluoroborate is an organic salt that is emerging as a versatile reagent in modern organic synthesis. Characterized by a pyridinium core structure substituted with a methoxy group on the nitrogen atom and a phenyl group at the 4-position, this compound is noted for its stability and solubility in polar organic solvents. Its utility primarily stems from its role as a precursor to cationic intermediates, making it a valuable tool for researchers and drug development professionals. This guide provides a comprehensive overview of its chemical and physical properties, applications in organic synthesis, safety and handling protocols, and a list of commercial suppliers.

Physicochemical Properties

N-Methoxy-4-phenylpyridinium tetrafluoroborate typically presents as a white to off-white solid. The presence of the tetrafluoroborate anion contributes to its ionic character, influencing its solubility and reactivity.

| Property | Value | Source |

| Molecular Formula | C12H12BF4NO | [1] |

| Molecular Weight | 273.04 g/mol | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in polar solvents | |

| IUPAC Name | 1-methoxy-4-phenylpyridin-1-ium tetrafluoroborate | [1] |

Applications in Organic Synthesis and Drug Development

The primary application of N-Methoxy-4-phenylpyridinium tetrafluoroborate lies in its role as a reagent in organic synthesis, particularly in the formation of cationic intermediates. Its unique structure allows for specific reactivity that is valuable in the construction of complex molecules, which is a cornerstone of new materials and pharmaceutical development.

Quaternary pyridinium compounds, such as N-Methoxy-4-phenylpyridinium tetrafluoroborate, are recognized as valuable intermediates in organic synthesis. They have gained significant popularity within the synthetic chemistry community for their utility in forming various carbon-carbon and carbon-heteroatom bonds.

One notable area of application is in palladium-catalyzed cross-coupling reactions, such as the Suzuki cross-coupling reaction. N-vinylpyridinium tetrafluoroborate salts, which are structurally related, have been demonstrated as effective electrophilic coupling partners.[2] This suggests the potential for N-Methoxy-4-phenylpyridinium tetrafluoroborate to participate in similar transformations, offering a stable and easily handled alternative to more reactive or unstable reagents.[2]

The following diagram illustrates the general concept of a Suzuki cross-coupling reaction where a pyridinium salt could act as an electrophilic partner.

Figure 1: Generalized Suzuki cross-coupling reaction pathway.

Experimental Protocols: Handling and Safety

As with many organic salts, appropriate safety precautions should be observed when handling N-Methoxy-4-phenylpyridinium tetrafluoroborate.

Hazard Identification:

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side-shields or goggles.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Skin and Body Protection: Laboratory coat.

Handling and Storage:

-

Handle in a well-ventilated area.

-

Avoid contact with skin, eyes, and clothing.

-

Store in a tightly sealed container in a cool, dry place.

Suppliers

N-Methoxy-4-phenylpyridinium tetrafluoroborate is available from various chemical suppliers. Researchers should consult the suppliers' websites for the most current product information, purity, and available quantities.

Conclusion

N-Methoxy-4-phenylpyridinium tetrafluoroborate (CAS 63123-42-2) is a valuable and versatile reagent for organic synthesis. Its stability and reactivity make it a useful tool in the development of novel chemical entities with potential applications in materials science and pharmaceuticals. As research in synthetic methodologies continues to evolve, the applications of such pyridinium salts are expected to expand, offering new pathways for the construction of complex molecular architectures.

References

-

PubChem. N-Methoxy-4-phenylpyridinium tetrafluoroborate. [Link]

-

PubChem. N-Methoxy-4-phenylpyridinium tetrafluoroborate - Hazards. [Link]

-

Angene Chemical. Safety Data Sheet. [Link]

-

Buszek, K. R., & Brown, N. (2007). N-Vinylpyridinium and -ammonium Tetrafluoroborate Salts: New Electrophilic Coupling Partners for Pd(0)-Catalyzed Suzuki Cross-Coupling Reactions. Organic Letters, 9(4), 707–710. [Link]

Sources

- 1. N-Methoxy-4-phenylpyridinium tetrafluoroborate | C12H12BF4NO | CID 113025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Vinylpyridinium and -ammonium Tetrafluoroborate Salts: New Electrophilic Coupling Partners for Pd(0)-Catalyzed Suzuki Cross-Coupling Reactions [organic-chemistry.org]

- 3. scbt.com [scbt.com]

- 4. fishersci.com [fishersci.com]

- 5. angenechemical.com [angenechemical.com]

An In-depth Technical Guide to the Reactivity of N-Methoxy Pyridinium Salts

Abstract

N-alkoxy pyridinium salts, particularly N-methoxy pyridinium salts, have transitioned from chemical curiosities to powerful and versatile reagents in modern organic synthesis. Their unique electronic properties impart a dualistic reactivity profile, enabling them to act as potent electrophiles for nucleophilic additions and as exceptional precursors for radical generation under mild conditions. This guide provides an in-depth analysis of the synthesis, core mechanistic principles, and diverse applications of N-methoxy pyridinium salts. We will explore their role in oxidation, radical-mediated C-H functionalization, alkene difunctionalization, and as activating groups in cross-coupling reactions. Each section is grounded in mechanistic causality and supplemented with field-proven, step-by-step protocols, offering researchers, scientists, and drug development professionals a comprehensive resource to harness the full synthetic potential of this remarkable class of compounds.

Introduction: The Rise of a Versatile Reagent

The pyridine ring is a cornerstone of pharmaceuticals and functional materials. Consequently, methods to functionalize this heterocycle are of paramount importance. N-methoxy pyridinium salts have emerged as highly valuable intermediates that address long-standing challenges in pyridine chemistry.[1] Structurally, the quaternization of the pyridine nitrogen with a methoxy group profoundly alters the ring's electronic character. This modification achieves two critical outcomes:

-

Enhanced Electrophilicity: The positive charge on the nitrogen atom renders the pyridine ring highly electron-deficient and susceptible to attack by a wide range of nucleophiles.

-

Facile Radical Generation: The N-O bond is relatively weak and can be cleaved via single-electron transfer (SET), providing a clean and efficient pathway to generate alkoxy radicals and a neutral pyridine molecule under exceptionally mild conditions.[2][3]

This duality is the foundation of their synthetic utility, allowing for a breadth of transformations that are often difficult to achieve through other means. This guide will deconstruct these reactivity modes, providing both the theoretical underpinnings and the practical knowledge required for successful application in a laboratory setting.

Synthesis of N-Methoxy Pyridinium Salts

The accessibility of N-methoxy pyridinium salts is a key advantage. They are typically prepared via the direct N-amination of the corresponding pyridine N-oxide, which is often commercially available or easily synthesized.

Causality in Synthesis:

The choice of aminating agent is crucial. While various reagents can be used, those that provide a clean transfer of the "NH" or "N-alkoxy" group are preferred. The direct alkylation of pyridine N-oxides is a common and effective strategy. The oxygen atom of the N-oxide acts as a nucleophile, attacking an electrophilic methyl source.

Workflow for Synthesis of N-Methoxy Pyridinium Salts

Caption: General workflow for the synthesis of N-methoxy pyridinium salts.

Experimental Protocol: Synthesis of N-Methoxy-2-methylpyridinium Tetrafluoroborate

This protocol provides a representative method for the synthesis of an N-methoxy pyridinium salt.

-

Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-methylpyridine N-oxide (1.09 g, 10.0 mmol, 1.0 equiv).

-

Dissolution: Dissolve the N-oxide in anhydrous dichloromethane (20 mL) under an inert atmosphere of nitrogen.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of Reagent: Add methyl trifluoromethanesulfonate (MeOTf) (1.23 mL, 11.0 mmol, 1.1 equiv) dropwise to the stirred solution over 5 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours. A white precipitate will form.

-

Isolation: Isolate the crude triflate salt by vacuum filtration, washing the solid with cold diethyl ether (2 x 10 mL).

-

Anion Exchange (Optional but Recommended): Dissolve the crude salt in a minimal amount of water. Add a saturated aqueous solution of sodium tetrafluoroborate (NaBF₄) (1.21 g, 11.0 mmol, 1.1 equiv). A precipitate will form.

-

Final Product: Stir the suspension at room temperature for 1 hour. Collect the white solid by vacuum filtration, wash with cold water and then diethyl ether, and dry under high vacuum to yield N-methoxy-2-methylpyridinium tetrafluoroborate.

Core Reactivity: A Tale of Two Pathways

The utility of N-methoxy pyridinium salts stems from two primary, electronically distinct mechanistic pathways.

Pathway 1: Nucleophilic Addition to the Pyridinium Ring

The quaternized nitrogen atom strongly withdraws electron density from the pyridine ring, making the C2 and C4 positions highly electrophilic. This activation allows for the regioselective addition of a variety of nucleophiles, such as Grignard reagents or organolithiums, to generate substituted dihydropyridines or pyridones after hydrolysis.[4][5] The regioselectivity (C2 vs. C4 attack) can often be tuned by the steric environment of the pyridine ring and the nature of the nucleophile.

Caption: General mechanism of nucleophilic addition to an N-methoxy pyridinium salt.

Pathway 2: Single-Electron Transfer (SET) and Radical Generation

Perhaps the most impactful application of N-methoxy pyridinium salts is their role as clean and efficient radical precursors.[6] The N-O bond is susceptible to reduction. Upon single-electron transfer from a photocatalyst, a metal complex, or an electrode, the salt undergoes rapid fragmentation.[2][3] This process releases an alkoxy radical (e.g., a methoxy radical) and the corresponding neutral pyridine derivative. This pathway is foundational to a host of modern synthetic methods, as it allows for radical generation under mild, visible-light-mediated conditions, avoiding harsh reagents like tin hydrides or peroxides.[7]

Caption: Generation of an alkoxy radical via photocatalytic single-electron transfer.

Applications in Synthetic Organic Chemistry

A. Oxidation of Alcohols

N-alkoxy pyridinium salts can serve as mild oxidants for the conversion of alcohols to aldehydes and ketones. This transformation leverages the electrophilic nature of the pyridinium ring and its ability to act as a hydride sink.

Mechanistic Insight: The alcohol attacks a highly reactive pyridinium species (often generated in situ), and a subsequent base-mediated elimination of a C-H proton, analogous to an E2-type mechanism, results in the formation of the carbonyl compound.[8][9][10]

| Substrate | Product | Yield (%) | Reference |

| Benzyl alcohol | Benzaldehyde | >90 | [11] |

| 2-Octanol | 2-Octanone | ~85 | [11] |

| Cinnamyl alcohol | Cinnamaldehyde | >90 | [11] |

| Table 1: Representative examples of alcohol oxidation.[11] |

B. Radical-Mediated Alkylation of Pyridines

In a complementary approach to the Minisci reaction, N-methoxy pyridinium salts can act as superb radical traps.[1][12] Alkyl radicals, generated from sources like organoboranes or alkyl iodides, add efficiently to the electron-deficient pyridinium ring.[13] A key advantage of this method is that it proceeds under neutral conditions, avoiding the strong acids typically required for Minisci-type reactions.[1]

Causality: The high reactivity of N-methoxypyridinium salts towards nucleophilic radicals allows for efficient trapping. The subsequent steps to regenerate the aromatic pyridine often occur spontaneously or under mild oxidative conditions, without the need for harsh external oxidants.[1]

| Radical Source | Pyridinium Salt | Product | Yield (%) |

| n-Hexyl iodide | N-Methoxylepidinium BF₄ | 4-(n-Hexyl)lepidine | 85 |

| Cyclohexane/catBH | N-Methoxypyridinium BF₄ | 2-Cyclohexylpyridine | 71 |

| Adamantyl iodide | N-Methoxy-2,6-lutidinium BF₄ | 4-(1-Adamantyl)-2,6-lutidine | 92 |

| Table 2: Scope of the radical monoalkylation of N-methoxypyridinium salts.[1][13] |

C. Visible-Light-Mediated Alkene Difunctionalization

A powerful modern application is the use of N-alkoxypyridinium salts as bifunctional reagents for the difunctionalization of alkenes.[2][3][14][15] Under visible-light photocatalysis, the salt generates an alkoxy radical which adds to the alkene. The resulting carbon-centered radical is then trapped by the liberated pyridine in an intermolecular fashion, achieving a formal alkoxypyridylation across the double bond.

Caption: Photocatalytic cycle for the alkoxypyridylation of alkenes.

Experimental Protocol: Visible-Light Alkoxypyridylation of Styrene [15]

-

Setup: In a 4 mL vial equipped with a magnetic stir bar, add N-methoxypyridinium tetrafluoroborate (0.25 mmol, 1.25 equiv), styrene (0.1 mmol, 1.0 equiv), and the photocatalyst (e.g., fac-[Ir(ppy)₃]) (0.001 mmol, 1 mol%).

-

Solvent: Add 1.0 mL of anhydrous acetonitrile via syringe.

-

Degassing: Seal the vial and degas the solution by sparging with nitrogen for 10 minutes.

-

Reaction: Place the vial approximately 5 cm from a blue LED lamp (40 W, λ = 450 nm) and stir at room temperature for 15 hours.

-

Workup: Upon completion (monitored by TLC or GC-MS), concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired alkoxypyridylated product.

D. Application in Deaminative Cross-Coupling

While not strictly involving N-methoxy salts, a closely related and highly significant application is the use of N-alkyl pyridinium salts (Katritzky salts) in cross-coupling reactions. Primary amines, which are notoriously difficult to use as electrophiles, can be readily converted into bench-stable N-alkyl pyridinium salts. These salts then serve as potent electrophiles in nickel-catalyzed cross-coupling reactions, effectively using the pyridine as a robust activating and leaving group.[16][17][18] This strategy transforms a C-N bond into a C-C bond.

Causality: The pyridinium salt acts as a redox-active handle. Single-electron reduction from a low-valent nickel catalyst initiates C-N bond fragmentation to generate an alkyl radical, which then enters the nickel catalytic cycle to form the cross-coupled product.[17][19]

One-Pot Protocol: Deaminative Arylation of a Benzylic Amine [17]

-

Pyridinium Salt Formation: In a vial, dissolve the benzylic amine (0.2 mmol, 1.0 equiv) and 2,4,6-triphenylpyrylium tetrafluoroborate (0.22 mmol, 1.1 equiv) in dichloromethane (1.0 mL). Add diisopropylethylamine (0.24 mmol, 1.2 equiv) and stir at room temperature for 2 hours.

-

Solvent Removal: Remove the solvent under reduced pressure.

-

Cross-Coupling Setup: To the vial containing the crude pyridinium salt, add the arylboronic acid (0.6 mmol, 3.0 equiv), Ni(OAc)₂·4H₂O (0.01 mmol, 5 mol%), and 1,10-phenanthroline (0.012 mmol, 6 mol%).

-

Reagent Addition: Add K₃PO₄ (0.68 mmol, 3.4 equiv), dioxane (2.0 mL), and ethanol (0.1 mL).

-

Reaction: Seal the vial and heat the mixture at 60 °C for 16 hours.

-

Workup and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water. Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography to yield the diarylmethane product.

| Benzylic Amine | Arylboronic Acid | Product | Yield (%) |

| 4-Methoxybenzylamine | 4-Tolylboronic acid | 4-Methoxy-4'-methyldiarylmethane | 94 |

| 2-Thiophenemethylamine | Phenylboronic acid | 2-(Phenylmethyl)thiophene | 85 |

| Benzylamine | 3-Pyridinylboronic acid | 3-Benzylpyridine | 72 |

| Table 3: Scope of the one-pot deaminative arylation.[17] |

Conclusion and Future Outlook

N-methoxy pyridinium salts are far more than simple derivatives; they are powerful synthetic enablers. Their predictable reactivity, governed by the dual pathways of nucleophilic addition and single-electron transfer, provides chemists with a versatile toolkit for constructing complex molecules. The ability to generate radicals under mild, photocatalytic conditions is particularly impactful, aligning with the broader goals of sustainable and efficient chemistry. Future research will likely focus on expanding the scope of these reagents in asymmetric catalysis, late-stage functionalization of complex drug candidates, and the development of novel difunctionalization reactions. As the demand for precise and efficient synthetic methods grows, the utility and application of N-methoxy pyridinium salts are set to expand even further.

References

-

Liao, J., Guan, W., et al. (2018). Transforming Benzylic Amines into Diarylmethanes: Cross-Couplings of Benzylic Pyridinium Salts via C–N Bond Activation. Organic Letters. Available at: [Link]

-

Liu, J., Jiang, H.-W., Hu, X.-Q., & Xu, P.-F. (2024). Visible-Light-Induced Alkoxypyridylation of Alkenes Using N-Alkoxypyridinium Salts as Bifunctional Reagents. Organic Letters, 26(17), 3661–3666. Available at: [Link]

-

Liao, J., Guan, W., et al. (2018). Transforming Benzylic Amines into Diarylmethanes: Cross-Couplings of Benzylic Pyridinium Salts via C–N Bond Activation. Organic Letters. Available at: [Link]

-

Liao, J., Guan, W., et al. (2018). Transforming Benzylic Amines into Diarylmethanes: Cross-Couplings of Benzylic Pyridinium Salts via C–N Bond Activation. PubMed Central. Available at: [Link]

-

Liu, J., Jiang, H.-W., Hu, X.-Q., & Xu, P.-F. (2024). Visible-Light-Induced Alkoxypyridylation of Alkenes Using N-Alkoxypyridinium Salts as Bifunctional Reagents. PubMed. Available at: [Link]

-

Liu, J., et al. (2024). Visible-Light-Induced Alkoxypyridylation of Alkenes Using N-Alkoxypyridinium Salts as Bifunctional Reagents. ResearchGate. Available at: [Link]

-

Liu, J., Jiang, H.-W., Hu, X.-Q., & Xu, P.-F. (2024). Visible-Light-Induced Alkoxypyridylation of Alkenes Using N-Alkoxypyridinium Salts as Bifunctional Reagents. ACS Publications. Available at: [Link]

-

Liu, J., Jiang, H.-W., Hu, X.-Q., & Xu, P.-F. (2024). Visible-Light-Induced Alkoxypyridylation of Alkenes Using N-Alkoxypyridinium Salts as Bifunctional Reagents. ACS Publications. Available at: [Link]

-

Liao, J., Guan, W., et al. (2018). Transforming Benzylic Amines into Diarylmethanes: Cross-Couplings of Benzylic Pyridinium Salts via C-N Bond Activation. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). Oxidation of alcohols with N‐methoxypyridinium salts. ResearchGate. Available at: [Link]

-

Mondal, S., et al. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. PubMed Central. Available at: [Link]

-

ResearchGate. (n.d.). Radical addition to N-alkoxypyridinium salts. ResearchGate. Available at: [Link]

-

Zhu, C., et al. (2022). Photoexcited Palladium-Initiated Remote Desaturation of N-Alkoxypyridinium Salts. ACS Publications. Available at: [Link]

-

Mondal, S., et al. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. ACS Publications. Available at: [Link]

-

Chen, J., et al. (2019). Deaminative Reductive Arylation Enabled by Nickel/Photoredox Dual Catalysis. ACS Publications. Available at: [Link]

-

LibreTexts. (2024). 17.7: Oxidation of Alcohols. Chemistry LibreTexts. Available at: [Link]

-

ResearchGate. (n.d.). Radical chain remote desaturation of N‐alkoxypyridinium salts via O‐centered radical. ResearchGate. Available at: [Link]

-

DTIC. (n.d.). New Synthetic Methods. A. Lithiation of Methoxypyridines and N-Methylindoles Directed by a-Amino Alkoxides. B. Synthetic Methods. DTIC. Available at: [Link]

-

Rieder, S., & Renaud, P. (2021). Radical chain monoalkylation of pyridines. PubMed Central. Available at: [Link]

-

Rieder, S., & Renaud, P. (2021). Reaction of N-methoxypyridinium salts 1 with a radical generated from B-alkylcatecholboranes. ResearchGate. Available at: [Link]

-

Greulich, T. W., Daniliuc, C. G., & Studer, A. (2017). N-Aminopyridinium Salts as Precursors for N-Centered Radicals – Direct Amidation of Arenes and Heteroarenes. ACS Publications. Available at: [Link]

-

Rieder, S., Gorokhovic, I., & Renaud, P. (2016). Preparation of Alkylated Pyridine Derivatives via Radical Addition to N-Methoxypyridinium Salts. BORIS Portal. Available at: [Link]

-

Ashenhurst, J. (2015). Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. Available at: [Link]

-

Chemistry Steps. (n.d.). Alcohol Oxidation Mechanisms and Practice Problems. Chemistry Steps. Available at: [Link]

-

Wikipedia. (n.d.). Alcohol oxidation. Wikipedia. Available at: [Link]

Sources

- 1. Radical chain monoalkylation of pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Visible-Light-Induced Alkoxypyridylation of Alkenes Using N-Alkoxypyridinium Salts as Bifunctional Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]

- 11. researchgate.net [researchgate.net]

- 12. boris-portal.unibe.ch [boris-portal.unibe.ch]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Transforming Benzylic Amines into Diarylmethanes: Cross-Couplings of Benzylic Pyridinium Salts via C–N Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Transforming Benzylic Amines into Diarylmethanes: Cross-Couplings of Benzylic Pyridinium Salts via C-N Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Electrophilicity of 1-Methoxy-4-phenylpyridinium tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridinium salts are a versatile class of compounds with significant applications in organic synthesis and medicinal chemistry.[1] Their reactivity is largely governed by the electrophilic nature of the pyridinium ring. This guide provides a detailed examination of the electrophilicity of a specific, highly activated derivative: 1-Methoxy-4-phenylpyridinium tetrafluoroborate. We will explore the structural features that contribute to its enhanced reactivity, outline theoretical and experimental methodologies for quantifying its electrophilicity, and discuss its applications as a potent electrophile in synthetic transformations. This document is intended to serve as a comprehensive resource for researchers leveraging the unique chemical properties of this and related N-alkoxypyridinium salts.

Introduction: The Enhanced Electrophilicity of N-Alkoxypyridinium Salts

Pyridinium salts are characterized by a positively charged, electron-deficient aromatic ring, making them susceptible to attack by nucleophiles.[2] The electrophilicity of this scaffold can be finely tuned by the nature of the substituent on the nitrogen atom and around the pyridine ring. The introduction of an N-alkoxy group, as in 1-Methoxy-4-phenylpyridinium tetrafluoroborate, dramatically increases the electrophilicity of the pyridinium ring. This is due to the strong electron-withdrawing inductive effect of the oxygen atom, which further polarizes the N–O bond and depletes electron density from the aromatic system.

The presence of a phenyl group at the C4 position also plays a crucial role. While it can engage in resonance with the ring, its primary influence in this context is to modulate the overall electronic properties and provide a site for further functionalization. The tetrafluoroborate (BF₄⁻) counter-ion is a non-nucleophilic, stable anion that does not interfere with the reactivity of the cationic pyridinium species.

Understanding and quantifying the electrophilicity of such compounds is paramount for predicting their reactivity, designing novel synthetic methodologies, and developing new chemical entities in drug discovery.

Synthesis and Characterization

1-Methoxy-4-phenylpyridinium tetrafluoroborate can be synthesized through the N-oxidation of 4-phenylpyridine followed by O-methylation with a suitable methylating agent, such as methyl trifluoromethanesulfonate, and subsequent anion exchange.

General Synthetic Scheme:

Characterization of the final product is typically achieved using standard analytical techniques:

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B): To confirm the molecular structure and purity.

-

Mass Spectrometry: To determine the molecular weight of the cation and confirm the overall mass.

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

The molecular formula for 1-Methoxy-4-phenylpyridinium tetrafluoroborate is C₁₂H₁₂BF₄NO, with a molecular weight of 273.03 g/mol .[3][4][5]

Theoretical Framework for Assessing Electrophilicity

Computational chemistry provides powerful tools for predicting and understanding the electrophilic nature of molecules. Key quantum chemical descriptors are often calculated using methods like Density Functional Theory (DFT).[6]

-

LUMO Energy: The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a direct indicator of a molecule's ability to accept electrons. A lower LUMO energy corresponds to a higher electrophilicity. For 1-Methoxy-4-phenylpyridinium tetrafluoroborate, the LUMO is expected to be significantly lowered due to the N-methoxy group.

-

Global Electrophilicity Index (ω): This index, derived from the electronic chemical potential and chemical hardness, provides a quantitative measure of the overall electrophilicity.[7]

-

Local Electrophilicity Indices (ωk): These indices pinpoint the most electrophilic sites within a molecule.[7] For N-substituted pyridinium salts, the C2, C4, and C6 positions are the most likely centers for nucleophilic attack. The presence of the C4-phenyl group will direct nucleophilic attack to the C2 and C6 positions.

These computational studies are invaluable for rationalizing experimentally observed reactivity and for designing new pyridinium-based reagents with tailored electrophilic properties.

Experimental Quantification of Electrophilicity

While theoretical calculations are predictive, experimental validation is crucial. Several techniques can be employed to quantify the electrophilicity of 1-Methoxy-4-phenylpyridinium tetrafluoroborate.

Kinetic Studies with Standard Nucleophiles

A common method for quantifying electrophilicity is to measure the rates of reaction with a series of well-characterized nucleophiles. The Mayr electrophilicity scale is a widely recognized framework for this purpose.[8][9][10] The fundamental equation is:

log k = s(N + E)

Where:

-

k is the second-order rate constant.

-

s is a nucleophile-specific sensitivity parameter.

-

N is the nucleophilicity parameter of the nucleophile.

-

E is the electrophilicity parameter of the electrophile.

By reacting 1-Methoxy-4-phenylpyridinium tetrafluoroborate with a range of nucleophiles of known N and s parameters, its electrophilicity parameter (E) can be determined.

Experimental Protocol: Kinetic Measurement by UV-Vis Spectroscopy

-

Preparation of Solutions: Prepare stock solutions of 1-Methoxy-4-phenylpyridinium tetrafluoroborate and the chosen nucleophile in a suitable solvent (e.g., acetonitrile or dichloromethane) at known concentrations.

-

Temperature Control: Use a thermostated cell holder in the UV-Vis spectrophotometer to maintain a constant temperature (e.g., 20 °C).

-

Reaction Initiation: Inject a small volume of the nucleophile stock solution into the cuvette containing the pyridinium salt solution and start the data acquisition immediately.

-

Data Acquisition: Monitor the change in absorbance at a wavelength where one of the reactants or products has a strong, distinct absorbance.

-

Data Analysis: Fit the absorbance versus time data to the appropriate kinetic model (pseudo-first-order if one reactant is in large excess) to obtain the rate constant.

-

Determination of E: Plot the logarithmic rate constants against the known nucleophilicity parameters of the reference nucleophiles to determine the electrophilicity parameter E.

Electrochemical Analysis: Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique that can provide insights into the electron-accepting properties of a molecule. The reduction potential of the pyridinium cation is a key parameter that correlates with its electrophilicity. A more positive reduction potential indicates that the species is more easily reduced and thus more electrophilic.

The reduction potential of pyridinium ions is influenced by the electrode material, with different values observed on platinum, silver, gold, and copper electrodes.[11][12] For instance, the reduction of the pyridinium ion on a gold electrode has been observed as an irreversible wave at -1.0 V vs. Ag/AgCl.[13][14]

Experimental Protocol: Cyclic Voltammetry

-

Electrolyte Solution: Prepare a solution of 1-Methoxy-4-phenylpyridinium tetrafluoroborate in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile).

-

Electrochemical Cell: Use a standard three-electrode setup with a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire).

-

Data Acquisition: Scan the potential to a sufficiently negative value to observe the reduction of the pyridinium cation and then reverse the scan.

-

Data Analysis: Determine the reduction peak potential. This value can be compared to that of other pyridinium salts to rank their relative electrophilicities.

Reactivity and Synthetic Applications

The high electrophilicity of 1-Methoxy-4-phenylpyridinium tetrafluoroborate makes it a valuable reagent in a variety of organic transformations. N-alkoxypyridinium salts, in general, are recognized as excellent precursors for alkoxy radicals under photoredox conditions.[15][16]

Diagram: General Reactivity of N-Alkoxypyridinium Salts

Caption: Reactivity pathways of N-alkoxypyridinium salts.

As a Precursor for Radical Reactions

Under visible light photoredox catalysis, N-alkoxypyridinium salts can undergo single-electron reduction to generate highly reactive alkoxy radicals and release the corresponding pyridine.[17] These alkoxy radicals can then participate in various C-H functionalization reactions.

Experimental Workflow: Photocatalytic C-H Functionalization

Caption: Workflow for a typical photocatalytic reaction.

In Nucleophilic Aromatic Substitution (SNAAr) Reactions

The highly electron-deficient nature of the pyridinium ring allows it to undergo nucleophilic aromatic substitution, particularly with soft nucleophiles. The attack typically occurs at the C2 or C6 position, leading to the displacement of a suitable leaving group or, in some cases, ring-opening.[18]

In Cycloaddition Reactions

Pyridinium ylides, which can be generated from the deprotonation of N-substituted pyridinium salts, are known to participate in 1,3-dipolar cycloaddition reactions.[8][19] While the N-methoxy derivative is not a direct precursor to a stable ylide, its reactivity with certain dienes and dipolarophiles under specific conditions could lead to cycloaddition products.

Implications in Drug Development

The electrophilic nature of pyridinium salts is highly relevant in drug development.

-

Covalent Inhibitors: Highly electrophilic compounds can act as covalent inhibitors by forming irreversible bonds with nucleophilic residues (e.g., cysteine, lysine) in target proteins. The tunable reactivity of substituted pyridinium salts makes them interesting scaffolds for designing targeted covalent inhibitors.

-

Chemical Probes: Their reactivity can be harnessed to develop chemical probes for identifying and labeling specific proteins or other biomolecules in complex biological systems.

-

Prodrug Strategies: The pyridinium moiety can be incorporated into a prodrug that is activated under specific physiological conditions to release the active pharmaceutical ingredient.

Conclusion

1-Methoxy-4-phenylpyridinium tetrafluoroborate stands out as a pyridinium salt with significantly enhanced electrophilicity due to the presence of the N-methoxy group. This property can be rigorously quantified through a combination of computational modeling and experimental techniques such as kinetic studies and cyclic voltammetry. Its potent electrophilic character makes it a valuable reagent in a range of synthetic applications, including radical-based C-H functionalization and nucleophilic substitution reactions. For researchers in organic synthesis and drug development, a thorough understanding of the electrophilicity of this and related compounds opens up new avenues for the construction of complex molecules and the design of novel therapeutic agents.

References

- Mechanistic studies of pyridinium electrochemistry: alternative chemical pathways in the presence of CO2 - RSC Publishing.

- A Comparative Guide to the Electrochemical Properties of Pyridinium Cations - Benchchem.

- SYNTHESIS OF PYRIDINIUM SALTS VIA NOVEL OXIDATIVE C-H FUNCTIONALIZATION METHODS - TUScholarShare - Temple University.

- Pyridine and Pyridinium Electrochemistry on Polycrystalline Gold Electrodes and Implications for CO2 Reduction | Request PDF - ResearchGate.

- Pyridine and Pyridinium Electrochemistry on Polycrystalline Gold Electrodes and Implications for CO2 Reduction | The Journal of Physical Chemistry C - ACS Publications.

- Nucleophilicity Parameters of Pyridinium Ylides and Their Use in Mechanistic Analyses - J. Am. Chem. Soc. 2013, 135, 40, 15216–15224.

- Nucleophilicity Parameters of Pyridinium Ylides and Their Use in Mechanistic Analyses.

- Global electrophilicity indices (ω, eV) of pyridinium cations 1 a, 1a′, and D with the corresponding local electrophilicity indices (ωk) at C4 and C6 position. - ResearchGate.

- Synthesis, spectroscopic and Kinetic studies onsome N-aryl pyridinium derivatives | Request PDF - ResearchGate.

- Photoinduced β-fragmentation for efficient pyridine alkylation via N-alkoxypyridinium salts - RSC Publishing.

- Visible-Light-Induced Alkoxypyridylation of Alkenes Using N-Alkoxypyridinium Salts as Bifunctional Reagents | Organic Letters - ACS Publications.

- Development of new sustainable pyridinium ionic liquids: From reactivity studies to mechanism-based activity predictions - PubMed.

- N-Alkyl pyridinium salts as the active components in materials and... - ResearchGate.

- N-Alkynylpyridinium Salts: Highly Electrophilic Alkyne-Pyridine Conjugates as Precursors of Cationic Nitrogen-Embedded Polycyclic Aromatic Hydrocarbons - PubMed.

- On pyridine chloronium cations - Chemical Science (RSC Publishing).

- N-Aminopyridinium Salts as Precursors for N-Centered Radicals – Direct Amidation of Arenes and Heteroarenes | Organic Letters - ACS Publications.

- Theoretical Studies of Solvent Effect on the Basicity of Substituted Pyridines | The Journal of Physical Chemistry B - ACS Publications.

- Nucleophilicity parameters of pyridinium ylides and their use in mechanistic analyses - PubMed.

- Developing New Sustainable Pyridinium Ionic Liquids: From Reactivity Studies to Mechanism-Based Activity Predictions - ResearchGate.

- Mayr nucleophilicity scale for mNHOs and some NHCs. - ResearchGate.

- N-Amino pyridinium salts in organic synthesis - RSC Publishing.

- Unveiling the Reactivity of Pyridinium, 4-(methoxycarbonyl)-1-methyl-: A Comparative Guide - Benchchem.

- Reactivity Scales Electrophilicity E Nucleophilicity N / s.

- Reaction of pyrylium salts with nucleophiles. XIV. New pyridinium salts with potential biological activity - ResearchGate.

- N -Alkynylpyridinium Salts: Highly Electrophilic Alkyne-Pyridine Conjugates as Precursors of Cationic Nitrogen-Embedded Polycyclic Aromatic Hydrocarbons | Request PDF - ResearchGate.

- 1-Methoxy-4-phenylpyridinium tetrafluoroborate | CAS 63123-42-2 | SCBT - Santa Cruz Biotechnology.

- N-METHOXY-4-PHENYLPYRIDINIUM TETRAFLUOROBORATE - gsrs.

- A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13C - American Chemical Society. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4-xZX9CsHXMy81HwKgisbaFmeFNL4czYI_r8VvltTAG3ebYNuY61hurfNVDJNpameShpD9YU76lnTSeaHkD4IVJ9jvDGOctddZ0fp_2cQBZ7WjVPt3z6s6yUPtRqzoaEbCuvjCqpcYJK0TJ0=

- 1-Methoxy-4-phenylpyridinium tetrafluoroborate,(CAS# 63123-42-2) - Sinfoo Biotech.

- N-METHOXY-4-PHENYLPYRIDINIUM TETRAFLUOROBORATE.

- N-Amino Pyridinium Salts in Organic Synthesis - PMC - PubMed Central.

- N-Aminopyridinium Salts as Precursors for N-Centered Radicals – Direct Amidation of Arenes and Heteroarenes | Organic Letters - ACS Publications.

- N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C–H Functionalization via Radical-Based Processes under Visible Light Irradiation | Accounts of Chemical Research - ACS Publications.

- Reactivity of Nucleophilic Reagents toward Esters - Kinam Park.

- The photohydration of N-alkylpyridinium salts: theory and experiment - PubMed.

- [Ring Cleavage of N-arylpyridinium Salts by Nucleophiles--Regioselectivity and Stereochemistry of the Products. 2] - PubMed.

- N‐ethoxy‐2‐methylpyridinium tetrafluoroborate and Eosin‐Y catalyzed... - ResearchGate.

- N‑Alkynylpyridinium Salts: Highly Electrophilic Alkyne–Pyridine Conjugates as Precursors of Cationic Nitrogen-Embedded Polycyclic Aromatic Hydrocarbons - ACS Figshare.

- Heterocyclic polyfluoro-compounds. Part XX. Nucleophilic substitution in perfluoro-(4-phenylpyridine) - Journal of the Chemical Society C - RSC Publishing.

Sources

- 1. DSpace [scholarshare.temple.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scbt.com [scbt.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. 1-Methoxy-4-phenylpyridinium tetrafluoroborate,(CAS# 63123-42-2)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 6. Development of new sustainable pyridinium ionic liquids: From reactivity studies to mechanism-based activity predictions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Nucleophilicity parameters of pyridinium ylides and their use in mechanistic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cup.lmu.de [cup.lmu.de]

- 11. Mechanistic studies of pyridinium electrochemistry: alternative chemical pathways in the presence of CO2 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Photoinduced β-fragmentation for efficient pyridine alkylation via N-alkoxypyridinium salts - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. [Ring cleavage of N-arylpyridinium salts by nucleophiles--regioselectivity and stereochemistry of the products. 2] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

stability and handling precautions for 1-Methoxy-4-phenylpyridinium tetrafluoroborate

An In-depth Technical Guide Topic: A Professional Guide to the Stability and Safe Handling of 1-Methoxy-4-phenylpyridinium tetrafluoroborate Audience: Researchers, scientists, and drug development professionals.

Abstract

1-Methoxy-4-phenylpyridinium tetrafluoroborate is a versatile organic salt utilized in specialized synthetic and electrochemical applications.[1] Its utility is derived from the unique properties of its cationic pyridinium core and the stabilizing, weakly coordinating nature of the tetrafluoroborate anion.[1][2] While generally stable under controlled, anhydrous conditions, the compound presents significant handling challenges, including corrosivity and a critical sensitivity to moisture, which can initiate decomposition into hazardous byproducts. This guide provides a comprehensive technical overview of the compound's stability profile, outlines the mechanistic basis for its handling precautions, and details rigorous protocols for its safe storage, use, and disposal to ensure operator safety and experimental integrity.

Physicochemical and Structural Profile

1-Methoxy-4-phenylpyridinium tetrafluoroborate is a white to off-white solid organic salt.[1] Its structure consists of a positively charged N-methoxypyridinium cation, where a phenyl group is attached at the 4-position, and a negatively charged tetrafluoroborate (BF₄⁻) anion. This ionic composition makes it soluble in polar organic solvents.[1] The tetrafluoroborate anion is key to its functionality, providing a stable, non-nucleophilic counterion that allows the cationic portion to participate in chemical reactions without interference.[2]

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 63123-42-2 | [3] |

| Molecular Formula | C₁₂H₁₂BF₄NO | [3] |

| Molecular Weight | ~273.03 g/mol | [3][4] |

| Appearance | White to off-white solid | [1] |

| Common Synonyms | N-Methoxy-4-phenylpyridinium tetrafluoroborate | [1] |

Core Stability Profile: A Mechanistic Approach

The practical utility of 1-Methoxy-4-phenylpyridinium tetrafluoroborate is directly linked to its stability. Understanding the factors that compromise this stability is paramount for both successful experimentation and user safety.

Hydrolytic Instability

The most critical vulnerability of this compound is the susceptibility of the tetrafluoroborate anion to hydrolysis.[2] While BF₄⁻ is stable in anhydrous environments, its stability diminishes in the presence of water, a process that is significantly accelerated by acidic conditions or elevated temperatures.[5] The hydrolysis proceeds through a stepwise mechanism, ultimately liberating boric acid and the highly corrosive and toxic hydrofluoric acid (HF).[6][7]

This reaction is the primary reason why anhydrous conditions are non-negotiable when working with this reagent. Even atmospheric moisture can be sufficient to initiate slow decomposition on the surface of the solid, compromising purity and posing a contact hazard.

Thermal Stability

Pyridinium salts can exhibit thermal decomposition, although the onset temperature varies widely based on the specific structure. For related ionic liquids with tetrafluoroborate anions, decomposition can begin at temperatures above 150°C.[8] Therefore, 1-Methoxy-4-phenylpyridinium tetrafluoroborate should be protected from high heat, and any reactions involving its use should be conducted with careful temperature control. Storage should be in a cool environment, away from direct sunlight and heat sources.[9][10] For long-term stability, refrigerated storage may be advisable, similar to other thermally sensitive reagents like diazonium tetrafluoroborates which are stored at -20°C.[11]

Photostability and Chemical Incompatibility

As a general best practice for complex organic salts, exposure to direct sunlight or strong UV light should be minimized by storing the compound in amber vials or in a dark location.[12]

The compound should be considered incompatible with:

-

Strong Oxidizing Agents: May lead to vigorous, exothermic reactions.

-

Strong Acids: Can catalyze the hazardous hydrolytic decomposition of the BF₄⁻ anion.

-

Strong Bases: Can potentially react with the pyridinium cation.

-

Water/Moisture: As detailed above, leads to decomposition.

Table 2: Stability and Incompatibility Summary

| Condition | Stability & Rationale |

| Moisture/Water | Unstable. The BF₄⁻ anion hydrolyzes to form corrosive HF.[5][6][7] |

| High Temperature | Potentially Unstable. Risk of thermal decomposition. Keep away from heat.[8][9][10] |

| Strong Acids | Incompatible. Catalyzes hydrolysis of the BF₄⁻ anion. |

| Light | Potentially Unstable. Protect from light as a general precaution for organic salts.[12] |

Hazard Assessment and Risk Mitigation

This compound is hazardous and must be handled with strict adherence to safety protocols. The primary risks are associated with its corrosive nature and acute toxicity if ingested or inhaled.

Table 3: GHS Hazard Information

| Pictogram(s) | Signal Word | Hazard Statement(s) |

| Danger | Causes severe skin burns and eye damage.[13][14] Harmful if swallowed.[10][14] Causes serious eye irritation.[4][10] |

Routes of Exposure and Toxicological Profile

-

Skin Contact: The compound is corrosive and can cause severe skin burns and irritation.[4][13][14] Immediate and thorough washing is required upon contact.

-

Eye Contact: Poses a risk of serious eye damage.[13][14] The substance can be severely irritating and potentially corrosive to eye tissue.

-

Ingestion: Harmful if swallowed.[10][14] Do not induce vomiting; seek immediate medical attention.

-

Inhalation: While the compound is a solid, dust can be generated during handling. Inhalation of dust may cause respiratory tract irritation.[15]

It is also worth noting that the related, but distinct, compound 1-methyl-4-phenylpyridinium (MPP+) is a known neurotoxin.[16][17] While there is no data to suggest 1-Methoxy-4-phenylpyridinium shares this specific mechanism of toxicity, this context underscores the importance of avoiding all routes of personal exposure.

Engineering Controls